molecular formula C14H9ClO5 B13434573 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid

Cat. No.: B13434573
M. Wt: 292.67 g/mol
InChI Key: YMLURTKRDUNBNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acid esters.

Scientific Research Applications

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Known for its use in topical analgesics.

    Mesalamine: Used in the treatment of inflammatory bowel disease.

    2-(2-Hydroxybenzoyl)oxybenzoic acid:

    Acetyl 3-aminoethyl salicylic acid: Investigated for its potential therapeutic applications.

Uniqueness

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid is unique due to the presence of both a benzoyloxy group and a chlorine atom on the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

3-benzoyloxy-5-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C14H9ClO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18)

InChI Key

YMLURTKRDUNBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Cl

Origin of Product

United States

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